6-Brom-2,3-dicyanonaphthalin

Übersicht

Beschreibung

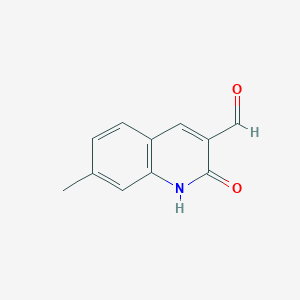

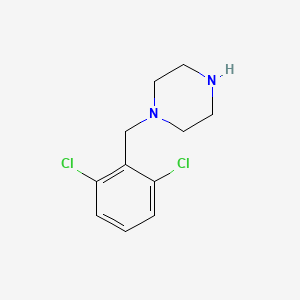

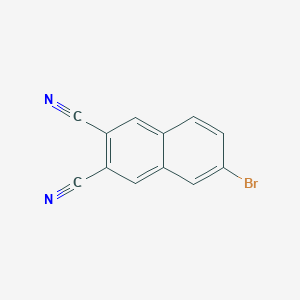

6-Bromo-2,3-dicyanonaphthalene is a chemical compound that serves as an intermediate in various synthetic processes. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, through a series of chemical modifications that introduce bromine and cyano groups into the structure. This compound is particularly important in the synthesis of naphthalocyanine compounds and has potential applications in the pharmaceutical industry due to its structural properties .

Synthesis Analysis

The synthesis of 6-Bromo-2,3-dicyanonaphthalene involves a multi-step process starting from o-xylene. The initial step is an electrophilic aromatic substitution, followed by free radical halogenation, and finally an electrocyclic reaction. The optimization of this synthesis has been a subject of research, with improvements made by adjusting the quantity of catalyst, reaction time, and solvent volume. These optimizations have led to increased yields, up to 92.9%, and reduced production costs .

Molecular Structure Analysis

While the specific molecular structure analysis of 6-Bromo-2,3-dicyanonaphthalene is not detailed in the provided papers, related compounds such as 2-bromo-6-methoxynaphthalene have been studied using Density Functional Theory (DFT) methods. These studies include vibrational analysis through FT-IR and FT-Raman spectroscopy, as well as electronic properties assessment using Frontier Molecular Orbitals and Natural Bonding Orbitals. Such analyses help in understanding the stability, reactivity, and potential biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 6-Bromo-2,3-dicyanonaphthalene and its derivatives can be inferred from studies on similar brominated naphthalene compounds. For instance, 6-bromo-2-naphthol has been used as a starting material for the synthesis of other compounds through reactions like Baeyer–Villiger oxidation-rearrangement. The bromo and cyano groups in 6-Bromo-2,3-dicyanonaphthalene are likely to influence its reactivity in electrophilic substitution reactions and could also participate in radical-mediated reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,3-dicyanonaphthalene can be deduced from its structure and the properties of similar compounds. For example, the presence of bromine and cyano groups is expected to increase the compound's density and boiling point compared to unsubstituted naphthalene. These substituents also affect the compound's solubility in organic solvents and its overall reactivity. The cyano groups, in particular, are electron-withdrawing, which can lead to an increase in the acidity of protons adjacent to these groups .

Wissenschaftliche Forschungsanwendungen

Synthese von Phthalocyaninen

6-Brom-2,3-dicyanonaphthalin: ist ein wichtiger Baustein bei der Synthese von Phthalocyaninen, die Verbindungen mit einem breiten Anwendungsspektrum in der Materialchemie sind . Phthalocyanine werden in der Photovoltaik, in Gassensoren und als Pigmente eingesetzt, da sie eine hervorragende chemische und thermische Stabilität aufweisen.

Organische Elektronik

Aufgrund seines konjugierten Systems kann This compound bei der Entwicklung organischer elektronischer Bauelemente eingesetzt werden . Seine elektronischen Eigenschaften machen es für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) geeignet.

Medizinische Chemie

In der medizinischen Chemie dient This compound als Vorläufer für die Synthese verschiedener bioaktiver Moleküle. Es kann verwendet werden, um Verbindungen zu erzeugen, die ein therapeutisches Potenzial zur Behandlung von Krankheiten haben .

Farbstoff-sensibilisierte Solarzellen

Diese Verbindung wird auch wegen ihres Einsatzes in farbstoff-sensibilisierten Solarzellen (DSSCs) untersucht. Der Naphthalinkern kann funktionalisiert werden, um Farbstoffe zu erzeugen, die Sonnenlicht absorbieren und in Elektrizität umwandeln .

Nichtlineare optische Materialien

This compound: kann zur Synthese von Materialien mit nichtlinearen optischen Eigenschaften verwendet werden. Diese Materialien sind wichtig für Anwendungen in der optischen Schaltung und Modulation .

Katalyse

Die Brom- und Cyanogruppen in This compound machen es zu einem nützlichen Katalysator oder Katalysatorvorläufer in verschiedenen chemischen Reaktionen, darunter Kreuzkupplungsreaktionen .

Fluoreszierende Sonden

Forscher untersuchen den Einsatz von This compound bei der Entwicklung fluoreszierender Sonden. Diese Sonden können für die Bildgebung und Diagnostik in biologischen Systemen eingesetzt werden .

Polymerchemie

Schließlich kann This compound in Polymere eingebaut werden, um deren Eigenschaften zu modifizieren. Es kann die thermische Stabilität und die mechanische Festigkeit von Polymeren verbessern und sie so für anspruchsvolle technische Anwendungen geeignet machen .

Safety and Hazards

6-Bromo-2,3-dicyanonaphthalene is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation . Safety measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves and eye protection, and storing it locked up .

Wirkmechanismus

Target of Action

It is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents involved in these reactions.

Mode of Action

Given its use in Suzuki–Miyaura coupling reactions , it can be inferred that it likely interacts with its targets (organoboron reagents) to facilitate the formation of carbon-carbon bonds.

Biochemical Pathways

Its role in suzuki–miyaura coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It is known that the compound has a molecular weight of 25709 , which could potentially impact its bioavailability.

Result of Action

Its role in facilitating Suzuki–Miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

It is known that adopting new reaction conditions can significantly increase yield, controllability, and simplify separation processes while reducing costs in the synthesis of 6-bromo-2, 3-dicyanonaphthalene .

Eigenschaften

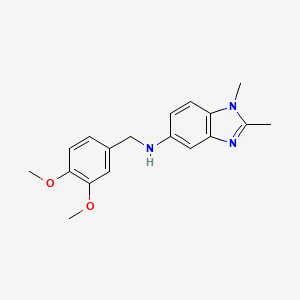

IUPAC Name |

6-bromonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLNOIJNRUJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354840 | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70484-02-5 | |

| Record name | 6-Bromo-2,3-naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70484-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)